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molecular formula C5H9F3O B031880 5,5,5-Trifluoropentan-1-ol CAS No. 352-61-4

5,5,5-Trifluoropentan-1-ol

Cat. No. B031880
M. Wt: 142.12 g/mol
InChI Key: WNHMIKSCDKSJDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08436002B2

Procedure details

Combine 3,3,3-triacetoxy-3-iodophthalide (17.91 g, 1.2 eq) and dichloromethane (95 mL). Add 5,5,5-trifluoro-1-pentanol (5.00 g, 35.18 mmol) in dichloromethane (238 mL) dropwise under nitrogen. After 4 hours, filter the reaction mixture through Celite®. Concentrate the filtrate in vacuo; combine with 50 mL of dichloromethane and wash with 1:1 10% sodium thiosulphate:aqueous sodium hydroxide (1N). Dry the organics with anhydrous sodium sulfate, filter, and concentrate in vacuo to give 5,5,5-trifluoropentanal as a colorless oil (2.13 g, 43%). 1H NMR (400 MHz, DMSO-d6) δ 9.61 (s, 1H), 2.50 (m, 2H), 2.21 (m, 2H), 1.66 (m, 2H).
[Compound]
Name
3,3,3-triacetoxy-3-iodophthalide
Quantity
17.91 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step Two
Quantity
238 mL
Type
solvent
Reaction Step Three
Quantity
95 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:9])([F:8])[CH2:3][CH2:4][CH2:5][CH2:6][OH:7]>ClCCl>[F:1][C:2]([F:9])([F:8])[CH2:3][CH2:4][CH2:5][CH:6]=[O:7]

Inputs

Step One
Name
3,3,3-triacetoxy-3-iodophthalide
Quantity
17.91 g
Type
reactant
Smiles
Step Two
Name
Quantity
5 g
Type
reactant
Smiles
FC(CCCCO)(F)F
Step Three
Name
Quantity
238 mL
Type
solvent
Smiles
ClCCl
Step Four
Name
Quantity
95 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
filter the reaction mixture through Celite®
CONCENTRATION
Type
CONCENTRATION
Details
Concentrate the filtrate in vacuo
WASH
Type
WASH
Details
wash with 1:1 10% sodium thiosulphate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
Dry the organics with anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
concentrate in vacuo

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
FC(CCCC=O)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.13 g
YIELD: PERCENTYIELD 43%
YIELD: CALCULATEDPERCENTYIELD 43.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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